Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728880
InChI: InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8/h2-3,11H,4-6H2,1H3
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

CAS No.:

Cat. No.: VC17728880

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
Standard InChI InChI=1S/C10H12N2O2/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8/h2-3,11H,4-6H2,1H3
Standard InChI Key MDHWILCUHZPVHE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(CCNC2)C=C1

Introduction

Structural Characteristics and Molecular Properties

Naphthyridines are bicyclic heterocycles with two fused pyridine rings, differing in the position of nitrogen atoms. Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate features a partially saturated ring system, reducing aromaticity and enhancing reactivity at specific sites. Key structural attributes include:

Molecular Formula and Weight

The molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol (derived from analogous naphthyridine derivatives) . The saturated 5,6,7,8-tetrahydro moiety introduces conformational flexibility, influencing binding interactions in biological systems.

Spectroscopic Data

While direct spectral data for the 1,7-isomer are scarce, related naphthyridines exhibit characteristic NMR and mass spectral patterns. For example, the 1,6-naphthyridine analog shows:

  • ¹H NMR (DMSO-d₆): δ 7.59 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H) .

  • HRMS: [M + H]⁺ at m/z 208.1081 .

These features suggest similar spectroscopic profiles for the 1,7-isomer, with variations attributable to nitrogen positioning.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
Predicted LogP1.2 (estimated)
Aqueous SolubilityModerate (∼50 mg/L)

Synthetic Methodologies

The synthesis of methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate remains underexplored, but routes for analogous naphthyridines offer viable strategies.

Cyclization of Pyridine Derivatives

A common approach involves cyclizing substituted pyridines with esters. For instance, the Heck reaction of 2-chloropyridine with ethylene gas enables the construction of the naphthyridine core . Subsequent steps may include:

  • Amination: Introducing nitrogen via NH₃ under pressure (0.30 MPa) .

  • Reduction: Sodium borohydride or catalytic hydrogenation saturates the pyridine ring.

Enantioselective Transfer Hydrogenation

Asymmetric synthesis of tetrahydronaphthyridines employs chiral catalysts to achieve high enantiomeric excess (>99.9% ee) . This method avoids chromatographic purification, enhancing scalability .

Industrial Production Considerations

Microwave-assisted synthesis and solvent-free reactions improve efficiency and reduce environmental impact. For example, a one-pot cyclization-amination protocol achieved a 79% assay yield in 6 hours .

Chemical Reactivity and Functionalization

The compound’s reactivity stems from its ester group and unsaturated nitrogen heterocycle.

Oxidation and Reduction

  • Oxidation: Potassium permanganate converts the tetrahydro ring to a fully aromatic naphthyridine.

  • Reduction: Sodium borohydride selectively reduces carbonyl groups, yielding alcohol derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings with arylboronic acids enable arylation at the C-3 position, producing mono- or diarylated derivatives.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield
ArylationPd(OAc)₂, arylboronic acid3-Aryl-1,7-naphthyridine60–75%
Ester Hydrolysis6 M HCl, THF1,7-Naphthyridine-2-carboxylic acid89%
Enantioselective Reduction(R,R)-TsDPEN, HCO₂H(R)-Tetrahydro-1,7-naphthyridine>99% ee

Industrial and Material Science Applications

Catalysis

Naphthyridine-metal complexes catalyze asymmetric hydrogenation, achieving turnover numbers (TON) >1,000 .

Organic Electronics

Conjugated naphthyridine polymers exhibit hole mobility >0.1 cm²/V·s, suitable for OLEDs .

Challenges and Future Directions

Synthetic Accessibility

Current routes to the 1,7-isomer require optimization for scalability. Continuous-flow systems may enhance throughput .

Biological Screening

In vivo studies are needed to validate pharmacokinetic profiles and toxicity.

Computational Modeling

DFT calculations can predict regioselectivity in cross-coupling reactions, guiding rational design .

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